Val-Ala-PAB-MMAE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

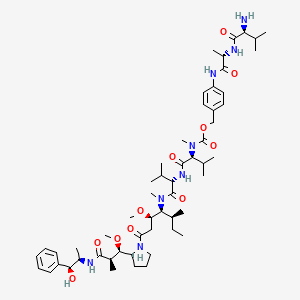

Val-Ala-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a linker (Val-Ala-PAB) and a cytotoxic payload, monomethyl auristatin E (MMAE). This compound is designed to deliver the cytotoxic agent specifically to cancer cells, minimizing the side effects on healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Val-Ala-PAB-MMAE involves the conjugation of the Val-Ala dipeptide to the p-aminobenzyloxycarbonyl (PABC) linker, followed by attachment of the MMAE payload. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the peptide bond and the subsequent attachment of the cytotoxic agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Val-Ala-PAB-MMAE undergoes several types of reactions, including enzymatic cleavage and hydrolysis. The compound is designed to be stable in extracellular fluid but is cleaved by cathepsin enzymes once inside the tumor cell .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, peptide coupling agents, and enzymes such as cathepsin B. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products Formed: The major product formed from the enzymatic cleavage of this compound is the active cytotoxic agent, monomethyl auristatin E (MMAE), which inhibits cell division by blocking the polymerization of tubulin .

Scientific Research Applications

Val-Ala-PAB-MMAE is primarily used in the development of antibody-drug conjugates (ADCs) for cancer therapy. These conjugates target specific antigens on the surface of cancer cells, delivering the cytotoxic agent directly to the tumor. This targeted approach reduces the side effects associated with traditional chemotherapy .

In addition to its use in cancer therapy, this compound is also used in research to study the mechanisms of drug delivery and the development of new linker technologies for ADCs .

Mechanism of Action

The mechanism of action of Val-Ala-PAB-MMAE involves the selective binding of the antibody portion of the ADC to a specific antigen on the surface of the cancer cell. Once bound, the ADC is internalized, and the linker is cleaved by cathepsin enzymes in the lysosome. This releases the active cytotoxic agent, MMAE, which inhibits cell division by blocking the polymerization of tubulin .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Val-Ala-PAB-MMAE include other ADC linkers such as Gly-Pro-Leu-Gly-PABC-MMAE and Val-Cit-PABC-MMAE. These compounds also use enzymatically cleavable linkers to release the cytotoxic payload inside the tumor cell .

Uniqueness: this compound is unique in its use of the Val-Ala dipeptide linker, which provides stability in extracellular fluid and efficient cleavage by cathepsin enzymes in the lysosome. This ensures targeted delivery of the cytotoxic agent with minimal off-target effects .

Biological Activity

Val-Ala-PAB-MMAE is a compound that has garnered attention in the field of targeted cancer therapy, particularly as part of antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, stability, and clinical implications.

Overview of this compound

This compound consists of:

- Val-Ala : A dipeptide linker that is cleavable by proteases.

- PAB : A p-aminobenzyloxycarbamate moiety that serves as a spacer.

- MMAE : Monomethyl auristatin E, a potent cytotoxic agent.

This structure allows for selective delivery of MMAE to cancer cells while minimizing systemic toxicity.

The efficacy of this compound hinges on its ability to release MMAE selectively within tumor cells. The Val-Ala linker is recognized for its protease-cleavable properties, enabling the release of MMAE upon internalization by target cells. Studies indicate that ADCs utilizing this linker demonstrate enhanced stability and reduced off-target effects compared to other linkers such as Val-Cit or Val-Lys .

Stability and Release Characteristics

Research has shown that the stability of this compound in various biological environments significantly influences its therapeutic potential. In a comparative study, it was found that ADCs with the Val-Ala linker exhibited superior metabolic profiles and retention times in circulation compared to those with non-cleavable linkers. This is crucial for maintaining drug levels long enough to exert therapeutic effects .

Table 1: Comparative Stability of Linkers in ADCs

| Linker Type | Stability in Plasma | Cleavage Mechanism | Efficacy in Tumor Models |

|---|---|---|---|

| Val-Ala | High | Proteolytic cleavage | Excellent |

| Val-Cit | Moderate | Proteolytic cleavage | Good |

| Non-cleavable | Very High | None | Poor |

Efficacy in Preclinical Studies

In vivo studies involving BALB/c nude mice demonstrated that ADCs containing this compound significantly inhibited tumor growth in models bearing human epidermoid carcinoma (A431). The administration of F16-Val-Ala-MMAE at a dose of 3 mg/kg resulted in notable tumor regression, outperforming other tested linkers .

Case Study: Tumor Growth Inhibition

One pivotal study assessed the impact of various ADC formulations on tumor growth:

- F16-Val-Cit-MMAE : Showed moderate efficacy.

- F16-Val-Lys-MMAE : Demonstrated the weakest activity.

- F16-Val-Ala-MMAE : Exhibited the best inhibition rates.

The results indicated that the choice of linker directly correlates with the therapeutic outcome, emphasizing the importance of linker design in ADC development .

Clinical Implications and Future Directions

The promising results from preclinical studies suggest potential applications for this compound in clinical settings. Its ability to selectively deliver cytotoxic agents while maintaining stability presents a significant advantage over conventional chemotherapy. Ongoing research aims to optimize the release mechanisms further and evaluate the long-term effects and safety profiles in human trials.

Properties

Molecular Formula |

C55H88N8O11 |

|---|---|

Molecular Weight |

1037.3 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C55H88N8O11/c1-16-34(8)47(42(72-14)29-43(64)63-28-20-23-41(63)49(73-15)35(9)50(66)57-36(10)48(65)39-21-18-17-19-22-39)61(12)54(70)45(32(4)5)60-53(69)46(33(6)7)62(13)55(71)74-30-38-24-26-40(27-25-38)59-51(67)37(11)58-52(68)44(56)31(2)3/h17-19,21-22,24-27,31-37,41-42,44-49,65H,16,20,23,28-30,56H2,1-15H3,(H,57,66)(H,58,68)(H,59,67)(H,60,69)/t34-,35+,36+,37-,41-,42+,44-,45-,46-,47-,48+,49+/m0/s1 |

InChI Key |

MTXKKTCVANNYBH-AXWSPWQFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.